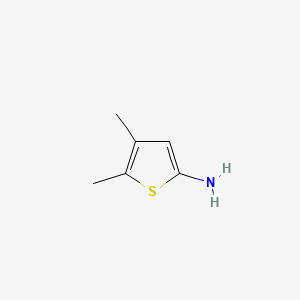

4,5-Dimethylthiophen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylthiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-4-3-6(7)8-5(4)2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPMTGKCOBZITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethylthiophen 2 Amine and Its Derivatives

Foundational Synthetic Routes

The construction of the polysubstituted 2-aminothiophene ring is most effectively accomplished using multi-component reactions, with the Gewald reaction being the most prominent and widely adopted strategy. researchgate.net

The Gewald reaction is a one-pot, multi-component synthesis that produces a poly-substituted 2-aminothiophene. wikipedia.org This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgchemeurope.com For the specific synthesis of 4,5-dimethylthiophen-2-amine derivatives, the ketone reactant used is butan-2-one.

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone (butan-2-one) and the active methylene (B1212753) nitrile, catalyzed by a base such as morpholine (B109124) or triethylamine. wikipedia.orgnih.gov This step forms a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemeurope.com The subsequent addition of elemental sulfur is not fully elucidated but is thought to proceed through the formation of a sulfur adduct, which then undergoes cyclization and tautomerization to yield the final aromatic 2-aminothiophene product. wikipedia.org Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Table 1: Reactants and Conditions for Gewald Synthesis of this compound Derivatives

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Provides C4 and C5 of the thiophene (B33073) ring | Butan-2-one |

| Active Methylene Nitrile | Provides C2, C3, and the amino group | Malononitrile, Ethyl cyanoacetate |

| Sulfur Source | Provides the ring's sulfur atom | Elemental Sulfur (S₈) |

| Base Catalyst | Promotes Knoevenagel condensation | Morpholine, Triethylamine, Piperidine |

| Solvent | Medium for the reaction | Ethanol, N,N-Dimethylformamide (DMF) |

This reaction is highly versatile due to the ready availability of the starting materials and the generally mild reaction conditions. researchgate.netresearchgate.net

The Gewald reaction itself is the foremost example of a multi-component reaction (MCR) strategy for synthesizing thiophene amines. thieme-connect.com MCRs are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net The convergence and operational simplicity of the Gewald three-component reaction make it an excellent method for generating molecular diversity and building libraries of substituted 2-aminothiophenes. thieme-connect.comderpharmachemica.com While other MCRs exist for creating different heterocyclic systems, the Gewald synthesis remains the most direct and widely utilized approach for accessing 2-aminothiophene scaffolds like this compound. nih.gov

Functionalization Strategies of the Exocyclic Amino Group

The primary amino group at the C2 position of the this compound ring is a key site for further chemical modification, allowing for the synthesis of a wide array of derivatives.

The exocyclic amino group of this compound readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction, often referred to as a Schotten-Baumann reaction when using acyl chlorides, is a standard method for amide synthesis. fishersci.it Typically, the 2-aminothiophene is treated with an acyl chloride or a carboxylic anhydride (B1165640) in an aprotic solvent, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the acidic byproduct (e.g., HCl). fishersci.it

The direct condensation of a carboxylic acid with the amine is also possible, though it often requires higher temperatures or the use of coupling reagents or catalysts to activate the carboxylic acid. youtube.com Boronic acid derivatives have been shown to be effective catalysts for this direct amidation at room temperature. organic-chemistry.org This functionalization is crucial as it allows for the introduction of a vast range of substituents, significantly altering the molecule's properties.

Table 2: Common Acylation Reactions

| Acylating Agent | Reaction Name/Type | Typical Conditions | Product |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Schotten-Baumann Reaction | Aprotic solvent (DCM, THF), Base (Pyridine, DIEA), Room Temp. | N-(4,5-dimethylthiophen-2-yl)amide |

| Carboxylic Anhydride ((RCO)₂O) | Acylation | Aprotic solvent, Base (optional), Room Temp. or gentle heating | N-(4,5-dimethylthiophen-2-yl)amide |

The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction typically involves heating the aminothiophene and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the dehydration step. unsri.ac.id The resulting Schiff bases, characterized by the azomethine (–C=N–) functional group, are versatile intermediates themselves and have been widely studied. researchgate.netresearchgate.net For instance, reacting 2-aminothiophene derivatives with substituted aldehydes yields the corresponding Schiff bases, which can be used in the synthesis of more complex molecules or as ligands for metal complexes. researchgate.netnih.gov

The reaction of 2-aminothiophenes with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) provides a powerful route for heterocyclic annulation, leading to the formation of fused ring systems. The initial step is the nucleophilic attack of the exocyclic amino group on the central carbon of the isocyanate or isothiocyanate, forming a urea (B33335) or thiourea (B124793) derivative, respectively.

These intermediates can then undergo intramolecular cyclization to form fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. semanticscholar.org This cyclization often requires heating or specific reaction conditions. The reaction of 2-aminothiophene-3-carbonitriles with isothiocyanates, for example, can lead to the formation of thieno[2,3-d]pyrimidine-4-thione derivatives. semanticscholar.org This strategy is a key method for building more complex, polycyclic structures based on the thiophene scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butan-2-one |

| Malononitrile |

| Ethyl cyanoacetate |

| Morpholine |

| Triethylamine |

| Piperidine |

| N,N-Dimethylformamide (DMF) |

| Pyridine |

| Thieno[2,3-d]pyrimidine |

| Isocyanate |

| Isothiocyanate |

| Acyl chloride |

| Carboxylic anhydride |

| Boronic acid |

| Dicyclohexylcarbodiimide (DCC) |

Strategic Modifications of the Thiophene Ring System

The synthesis of derivatives of this compound often involves strategic modifications to the core thiophene ring. These modifications are crucial for creating a diverse range of compounds with varied properties and applications. Key methodologies include electrophilic aromatic substitution, nucleophilic substitution, and halogenation followed by cross-coupling reactions, which allow for the precise introduction of different functional groups onto the thiophene scaffold.

Electrophilic Aromatic Substitution (EAS) at Thiophene Ring Positions

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.org It is considerably more reactive than benzene (B151609) in these reactions. wikipedia.orgpearson.com The substitution typically occurs preferentially at the α-positions (C2 and C5) because the cationic intermediate, known as a sigma complex or arenium ion, is more stabilized by the sulfur atom at these positions. researchgate.netlibretexts.org

The mechanism of EAS involves two main steps:

Attack on the electrophile : The aromatic π-system of the thiophene ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the thiophene ring. masterorganicchemistry.com

In the case of this compound, the thiophene ring already possesses three activating substituents: a powerful electron-donating amino group (-NH₂) at the C2 position and two weakly electron-donating methyl groups (-CH₃) at the C4 and C5 positions. Activating groups increase the electron density of the ring, further enhancing its reactivity towards electrophiles and stabilizing the cationic intermediate. wikipedia.org The amino group is a strong ortho-, para-director. Given the substitution pattern of this compound, the only available position for substitution is the C3 position (ortho to the amino group). Therefore, electrophilic substitution on this compound is expected to occur selectively at the C3 position.

Common electrophilic substitution reactions applicable to activated thiophene rings include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org

| Reaction | Reagent/Conditions | Expected Product on this compound |

| Halogenation | Br₂ in acetic acid; N-Bromosuccinimide (NBS) | 3-Bromo-4,5-dimethylthiophen-2-amine |

| Nitration | HNO₃/H₂SO₄ (often too harsh); Milder reagents like acetyl nitrate | 4,5-Dimethyl-3-nitrothiophen-2-amine |

| Acylation | Acyl chloride/AlCl₃ (Friedel-Crafts); Acetic anhydride/H₃PO₄ | 1-(2-Amino-4,5-dimethylthiophen-3-yl)ethanone |

Nucleophilic Substitution Reactions on Thiophene Derivatives

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally less common than electrophilic substitution because the electron-rich nature of the ring repels nucleophiles. uoanbar.edu.iq For an SNAr reaction to proceed, the thiophene ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group. thieme-connect.comresearchgate.net Furthermore, a good leaving group, typically a halide, must be present on the ring. thieme-connect.com

The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing group is crucial for stabilizing this negative charge.

Loss of Leaving Group : The leaving group departs, and the aromaticity of the thiophene ring is restored.

For a derivative of this compound to undergo nucleophilic substitution, it would first need to be modified to contain both an EWG and a leaving group. For instance, if 3-bromo-4,5-dimethyl-2-nitrothiophene were synthesized, it could potentially undergo nucleophilic substitution at the C3 position. The regioselectivity of SNAr on substituted thiophenes can be complex, with substitution sometimes occurring at the position "ortho-like" or "para-like" to the electron-withdrawing group. thieme-connect.com Studies on thiophenes with two leaving groups and a weak EWG have shown that reaction conditions can influence the regioselectivity, sometimes favoring the "para-like" product unexpectedly. thieme-connect.com

| Substrate Example | Nucleophile | Conditions | Product |

| 2-Bromo-3,5-dinitrothiophene | Piperidine | Ethanol, reflux | 2-(Piperidin-1-yl)-3,5-dinitrothiophene |

| 3-Bromo-2-nitrothiophene | Sodium methoxide | Methanol | 3-Methoxy-2-nitrothiophene |

| 2-Chloro-3-cyanothiophene | Ammonia | 2-Amino-3-cyanothiophene |

Approaches to Halogenation and Subsequent Cross-Coupling Reactions

A powerful modern strategy for modifying the thiophene ring involves an initial halogenation step followed by a metal-catalyzed cross-coupling reaction. This two-step process allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives. jcu.edu.au

Halogenation: Halogenation of alkylthiophenes can be achieved using various reagents. jcu.edu.au As an electrophilic aromatic substitution reaction, it is highly facile on the electron-rich 4,5-dimethylthiophene-2-amine ring, leading to regioselective installation of a halogen (Cl, Br, I) at the C3 position. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly used for selective monohalogenation under mild conditions.

Cross-Coupling Reactions: Once a halogen is installed, the resulting halothiophene derivative becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions. jcu.edu.au These reactions typically involve an organometallic reagent and have become indispensable tools in organic synthesis due to their broad functional group tolerance and high efficiency. nih.gov

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling : Couples the halothiophene with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This method is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Stille Coupling : Involves the reaction of the halothiophene with an organostannane (organotin) reagent. jcu.edu.au

Kumada Coupling : Uses an organomagnesium reagent (Grignard reagent). jcu.edu.au

Negishi Coupling : Employs an organozinc reagent. nih.gov

Direct Arylation : A more recent development where a C-H bond on another aromatic compound is directly coupled with the halothiophene, avoiding the pre-functionalization step of creating an organometallic reagent. acs.org

This halogenation/cross-coupling sequence applied to a derivative of this compound would enable the introduction of diverse aryl, heteroaryl, alkyl, or alkenyl groups at the C3 position, significantly expanding the chemical space of accessible structures.

| Cross-Coupling Reaction | Reagents | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(OAc)₂, SPhos | Thiophene-Aryl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Thiophene-R |

| Kumada | Grignard reagent (R-MgBr) | PdCl₂(dppf) | Thiophene-R |

| Negishi | Organozinc (R-ZnBr) | Pd(PPh₃)₄ | Thiophene-R |

Mechanistic Organic Chemistry of 4,5 Dimethylthiophen 2 Amine Transformations

Detailed Investigation of Reaction Mechanisms

The reactivity of 4,5-dimethylthiophen-2-amine is a rich area of study in organic chemistry, characterized by the dual reactivity of the aromatic thiophene (B33073) core and the exocyclic amino substituent. The methyl groups at the 4- and 5-positions also play a significant role in modulating the electronic properties and steric environment of the molecule.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, exhibiting greater reactivity than benzene (B151609). nih.gove-bookshelf.de The sulfur atom's lone pair of electrons contributes to the aromatic sextet, increasing the ring's electron density and its susceptibility to attack by electrophiles. nih.gov In the case of this compound, the reactivity is further enhanced by the presence of three activating groups: the powerful electron-donating amino group at the C2 position and two weakly electron-donating methyl groups at the C4 and C5 positions.

The mechanism of electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. researchgate.netmasterorganicchemistry.com

Attack by the Aromatic Ring: The π-system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the thiophene ring, yielding the substituted product. masterorganicchemistry.com

Site Selectivity: The directing effect of the substituents on the thiophene ring determines the position of electrophilic attack. For thiophene itself, substitution preferentially occurs at the C2 (α) position because the corresponding sigma-complex intermediate is more stabilized, with the positive charge delocalized over more atoms, including the sulfur. youtube.comyoutube.com

In this compound, the C2, C4, and C5 positions are already substituted. The only available position for substitution is the C3 (β) position. The strong activating effect of the amino group, which directs ortho and para, reinforces substitution at the adjacent C3 position. The methyl groups also provide weak activation. Therefore, electrophilic aromatic substitution on this compound is highly regioselective, occurring exclusively at the C3 position.

| Reactant | Available Positions | Directing Groups | Predicted Site of Substitution | Reason for Selectivity |

|---|---|---|---|---|

| This compound | C3 | -NH₂ (at C2), -CH₃ (at C4, C5) | C3 | The C3 position is the only unsubstituted carbon. It is strongly activated by the ortho-directing amino group at C2. |

The this compound molecule possesses two primary sites for nucleophilic reactions: the nitrogen atom of the amino group and the carbon atoms of the thiophene ring. researchgate.net

Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. It can readily react with electrophiles such as acylating agents (e.g., acid chlorides, anhydrides) to form amides or with alkylating agents (e.g., alkyl halides) to form secondary and tertiary amines. However, N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions, sometimes requiring forcing conditions. researchgate.net

Nucleophilicity of the Thiophene Carbon Centers: As discussed previously, the electron-rich thiophene ring is nucleophilic and reacts with electrophiles at the C3 position. This represents the nucleophilic character of a ring carbon atom.

The "nuance" of reactivity lies in the competition between N-substitution and C-substitution. The reaction conditions often determine the outcome. For instance, in Friedel-Crafts acylation, the reaction typically occurs on the ring (C-acylation) due to the Lewis acid catalyst activating the acylating agent and promoting electrophilic aromatic substitution. In contrast, acylation under basic or neutral conditions might favor N-acylation. This dual reactivity makes 2-aminothiophenes versatile building blocks in synthesis. researchgate.net

2-Aminothiophenes are exceptionally useful precursors for the synthesis of fused heterocyclic systems, a process that relies on intramolecular cyclization. semanticscholar.org These reactions typically involve the amino group at C2 and a suitably functionalized substituent introduced at the C3 position.

A prominent example is the synthesis of thieno[2,3-b]pyridines. The general pathway involves:

Functionalization at C3: An electrophilic substitution reaction (e.g., acylation or Vilsmeier-Haack reaction) introduces a carbonyl or related group at the C3 position of the this compound.

Intramolecular Cyclization: The nucleophilic amino group then attacks the electrophilic center of the C3 substituent. This is often followed by a dehydration or elimination step to form the new fused pyridine (B92270) ring.

For example, reacting a 2-amino-3-acylthiophene with a compound containing an active methylene (B1212753) group can lead to the formation of a thieno[2,3-b]pyridine ring system. mdpi.comresearchgate.net These cyclization strategies are fundamental in medicinal chemistry for creating complex polycyclic molecules from relatively simple aminothiophene scaffolds. researchgate.net

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for transformations of this compound are not extensively documented, the kinetics of related systems, such as the formation of 2-aminothiophenes via the Gewald reaction and the reactivity of other thiophenes, offer valuable understanding. researchgate.netresearchgate.net

The Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, has been the subject of computational and mechanistic studies. acs.orgchemrxiv.org The initial step, a Knoevenagel condensation, is often rate-limiting. researchgate.net Subsequent steps, including the addition of sulfur and the final cyclization/aromatization, have distinct activation energy barriers. For instance, density functional theory (DFT) calculations on the Gewald reaction have determined the activation free energies for key steps, such as the opening of the S₈ ring by a carbanion intermediate. chemrxiv.org

Kinetic studies on the reactions of various thiophene derivatives with nucleophiles (such as amines) have been used to quantify the electrophilicity of the thiophene ring system. nih.gov These studies typically involve monitoring the reaction progress using spectrophotometry and determining second-order rate constants. Such analyses allow for the construction of reactivity scales and provide a deeper understanding of how substituents influence the kinetic behavior of the thiophene core. nih.gov

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Formation of the α,β-unsaturated nitrile intermediate. | 24.2 | chemrxiv.org |

| Sulfur Ring Opening | Nucleophilic attack of the enolate on the S₈ ring. | 25.4 | chemrxiv.org |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

Intermediates in Electrophilic Aromatic Substitution: The key intermediate in the electrophilic substitution of this compound is the sigma-complex (or arenium ion) . This is a carbocationic species where the electrophile is attached to the C3 carbon, and the positive charge is delocalized across the thiophene ring, including the sulfur atom. This intermediate is typically not isolated but is a well-established feature of this reaction mechanism. osi.lv

Intermediates in Gewald Synthesis: The synthesis of the 2-aminothiophene precursor itself involves several characterizable or postulated intermediates. wikipedia.orgthieme-connect.com

Knoevenagel Condensation Product: The initial reaction between the ketone and the active methylene nitrile forms a stable α,β-unsaturated nitrile, which can sometimes be isolated before proceeding. wikipedia.org

Polysulfide Intermediates: After the addition of elemental sulfur, complex polysulfide species are formed. acs.orgchemrxiv.org Computational studies suggest that an initially formed octasulfide intermediate undergoes a series of decomposition and cyclization steps. chemrxiv.org Due to their transient nature, direct experimental evidence for these polysulfides is challenging to obtain. chemrxiv.org

Cyclized Non-aromatic Intermediate: The final step involves the intramolecular attack of a sulfur-containing nucleophile onto the nitrile group, forming a non-aromatic heterocyclic intermediate. A subsequent tautomerization and aromatization leads to the final 2-aminothiophene product. wikipedia.org

Intermediates in Intramolecular Cyclization: In the synthesis of fused rings like thieno[2,3-b]pyridines, the reaction proceeds through an initial adduct formed between the 2-amino-3-acylthiophene and a reaction partner. This adduct then undergoes the key ring-closing step. Spectroscopic methods (NMR, IR) can sometimes be used to detect these acyclic intermediates before the final cyclization and dehydration occurs.

Advanced Spectroscopic and Diffraction Based Characterization Techniques in 4,5 Dimethylthiophen 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4,5-dimethylthiophen-2-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the proton on the thiophene (B33073) ring (H3) is expected to appear as a singlet, given the absence of adjacent protons for coupling. The two methyl groups (at C4 and C5) would each produce a distinct singlet, reflecting their unique chemical environments. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals are anticipated for each of the six unique carbon atoms. The two carbons of the methyl groups will resonate in the aliphatic region, while the four carbons of the thiophene ring will appear in the aromatic region. The carbon atom attached to the amine group (C2) is expected to be significantly influenced by the nitrogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | Thiophene Ring Proton | 6.0-6.5 | Singlet |

| CH₃ | C4-Methyl | 2.0-2.2 | Singlet |

| CH₃ | C5-Methyl | 2.2-2.4 | Singlet |

| NH₂ | Amine Protons | 3.5-4.5 | Broad Singlet |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |

| C2 | Thiophene Ring | 145-155 | |

| C3 | Thiophene Ring | 115-125 | |

| C4 | Thiophene Ring | 120-130 | |

| C5 | Thiophene Ring | 130-140 | |

| CH₃ | C4-Methyl | 12-15 | |

| CH₃ | C5-Methyl | 14-17 | |

| Note: Predicted values are based on typical ranges for substituted aminothiophenes and may vary based on solvent and experimental conditions. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes. cardiff.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300-3500 | IR, Raman |

| Bend (Scissoring) | N-H (Amine) | 1580-1650 | IR |

| Aromatic Stretch | C-H (Thiophene) | 3000-3100 | IR, Raman |

| Aliphatic Stretch | C-H (Methyl) | 2850-3000 | IR, Raman |

| Ring Vibrations | C=C, C-S (Thiophene) | 1300-1500 | IR, Raman |

| Stretch | C-N | 1250-1335 | IR |

| Wag | N-H (Amine) | 665-910 | IR |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation patterns under ionization, which helps in structural confirmation. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. As it contains one nitrogen atom, this peak will be an odd number, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation of aminothiophenes is influenced by the stability of the aromatic ring and the presence of the amine and alkyl substituents. arkat-usa.org Common fragmentation pathways for aliphatic amines involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. mdpi.com For this compound, characteristic fragmentation may involve the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the ring structure, leading to stable fragment ions. Ring cleavage can also occur, resulting in smaller sulfur-containing fragments.

Electronic Spectroscopy (UV-Visible, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, specifically UV-Visible and fluorescence spectroscopy, investigates the electronic transitions within the molecule. The UV-Visible spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the conjugated thiophene ring system. The presence of the electron-donating amino group and the methyl groups typically causes a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted thiophene. The study of its fluorescence properties would reveal information about its ability to emit light after absorption and its potential applications in materials science.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction analysis would reveal that the thiophene ring in this compound is essentially planar. The key conformational parameters are the dihedral angles, which describe the rotational orientation of the substituent groups (amino and methyl) relative to this ring. The C-N bond of the amino group and the C-C bonds of the methyl groups will have specific orientations that minimize steric hindrance. In related structures, the dihedral angle between the thiophene ring and other aromatic systems can be significant. For instance, in 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the dihedral angle between the two aromatic rings is 13.9°. nih.gov

Table 3: Representative Crystallographic Data for a Related 4,5-Dimethylthiophene Derivative

| Parameter | Description | Value |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | Unit Cell Length | 8.606 |

| b (Å) | Unit Cell Length | 7.5193 |

| c (Å) | Unit Cell Length | 21.297 |

| β (°) | Unit Cell Angle | 100.599 |

| Data derived from the analogue 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. nih.gov |

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. nih.govresearchgate.net For this compound, the primary amine group is a key driver of the supramolecular architecture, acting as a hydrogen bond donor. mdpi.com These N-H groups can form hydrogen bonds with nitrogen atoms of neighboring molecules (N-H···N) or potentially with the sulfur atom of the thiophene ring (N-H···S), creating chains or sheets. researchgate.net

In addition to strong hydrogen bonds, weaker interactions like C-H···π interactions are crucial for stabilizing the three-dimensional network. nih.govrsc.org In this type of interaction, the C-H bonds of the methyl groups or the thiophene ring can interact with the electron-rich π-system of an adjacent thiophene ring. These collective interactions dictate the final crystal packing and influence the material's physical properties.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive examination of the advanced spectroscopic and diffraction-based characterization of the chemical compound this compound is currently hindered by a significant lack of publicly available research data. Specifically, detailed studies on its supramolecular organization, self-assembly in the crystalline state, Hirshfeld surface analysis, and interaction energy calculations have not been identified in a thorough search of scientific literature.

The investigation into the crystalline architecture of a molecule is fundamental to understanding its solid-state properties. Techniques such as single-crystal X-ray diffraction are essential for elucidating the precise three-dimensional arrangement of molecules. This structural information is the foundation for more advanced analyses, including the study of non-covalent interactions that dictate the supramolecular assembly.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of contacts such as hydrogen bonds and π-π stacking, which are crucial for the self-assembly process. Complementary to this, interaction energy calculations provide a quantitative measure of the strength of these non-covalent bonds, offering a deeper understanding of the forces governing the crystal packing.

While the methodologies for these analyses are well-established, their application to this compound has not been reported in accessible scientific literature. The requested detailed research findings, including data tables on intermolecular contacts and interaction energies, are contingent on the initial crystallographic study of the compound. Without this foundational data, a scientifically accurate and informative article on the specific topics of supramolecular organization and Hirshfeld surface analysis for this compound cannot be generated. Further experimental research is required to characterize the solid-state structure of this compound and enable such detailed analyses.

Computational Chemistry and Theoretical Modeling of 4,5 Dimethylthiophen 2 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 4,5-dimethylthiophen-2-amine. DFT methods offer a favorable balance between computational cost and accuracy for determining the electronic and geometric properties of thiophene (B33073) derivatives. These calculations are foundational for understanding the molecule's frontier molecular orbitals, charge distribution, and reactivity.

The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For 2-aminothiophene derivatives, the HOMO is typically characterized by significant electron density on the thiophene ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the thiophene ring's carbon-sulfur framework. The introduction of two methyl groups at the C4 and C5 positions, as in this compound, is expected to have an electron-donating effect. This substitution would likely raise the HOMO energy level, thereby enhancing the molecule's electron-donating capability and increasing its reactivity toward electrophiles.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | B3LYP/6-311++G(d,p) | -5.79 | -1.12 | 4.67 |

| 2-Aminothiophene | DFT/B3LYP | -5.45 | -0.55 | 4.90 |

| Thiophene-triazole co-oligomer | DFT Calculation | -5.90 | -1.86 | 4.04 |

This table presents data for structurally related compounds to illustrate the typical range of HOMO-LUMO energies in aminothiophene systems. The values for this compound are expected to be in a similar range, with the methyl groups likely increasing the HOMO energy relative to unsubstituted 2-aminothiophene.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface plots electrostatic potential onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.

The formation of a radical cation from this compound involves the removal of a single electron, typically from the HOMO. Computational studies can model this process and analyze the resulting spin density distribution in the radical cation. The spin density indicates the localization of the unpaired electron, which is crucial for understanding the radical's structure, stability, and subsequent reactivity.

In thiophene-based radical cations, the spin density is generally delocalized over the π-conjugated system of the thiophene ring. For this compound radical cation, it is anticipated that the spin density would be distributed across the sulfur atom and the carbon atoms of the thiophene ring, with some contribution from the nitrogen atom of the amino group. The electron-donating methyl groups at the C4 and C5 positions would further influence this distribution, likely stabilizing the radical cation through hyperconjugation. Understanding the spin density distribution is key to predicting the sites most susceptible to follow-up reactions, such as dimerization or polymerization, which are common pathways for thiophene radical cations.

Computational methods allow for the quantification of a molecule's nucleophilicity and electrophilicity through various reactivity descriptors derived from DFT calculations. These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative basis for predicting chemical behavior.

The chemical potential is related to the negative of the molecule's electronegativity and indicates the tendency of electrons to escape from the system. Chemical hardness represents the resistance to change in electron distribution. A "soft" molecule, with a low hardness value (and a small HOMO-LUMO gap), is generally more reactive than a "hard" molecule. The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

Given the presence of the electron-donating amino and dimethyl groups, this compound is predicted to be a "soft" molecule with a high HOMO energy, indicating strong nucleophilic character. The amino group and the electron-rich thiophene ring are the primary nucleophilic centers. Its electrophilicity is expected to be relatively low. These predictions are consistent with the known chemistry of 2-aminothiophenes, which readily participate in reactions with electrophiles, such as acylation and alkylation, at the amino group or the C5 position of the thiophene ring if unsubstituted.

Thermodynamic and Solvation Parameter Studies

Theoretical models are also employed to predict the thermodynamic properties of this compound, including its stability and behavior in different solvent environments. These studies are crucial for understanding its solubility and partitioning behavior, which are important in various chemical and biological contexts.

The Gibbs free energy of solvation (ΔGsolv) represents the free energy change when a molecule is transferred from the gas phase to a solvent. It is a key thermodynamic parameter that governs solubility and phase partitioning. Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent simulations, can be used to estimate ΔGsolv.

While specific calculated ΔGsolv values for this compound are not available in the reviewed literature, databases of experimental and calculated solvation free energies for a wide range of organic molecules serve as a basis for estimating its likely behavior.

| Compound | Experimental ΔGsolv (kcal/mol) |

|---|---|

| Aniline | -4.43 |

| Thiophene | -1.55 |

| 2-Methylthiophene | -1.31 |

| N-Methylaniline | -3.61 |

This table provides experimental data from solvation databases for structurally similar compounds to contextualize the expected Gibbs free energy of solvation for this compound in an aqueous environment.

Derivatization Strategies and Structure Property Relationships Spr of 4,5 Dimethylthiophen 2 Amine Scaffolds

Synthesis of Fused Heterocyclic Systems (e.g., Thienopyrimidine Derivatives)

The fusion of a pyrimidine (B1678525) ring to the thiophene (B33073) core of 4,5-dimethylthiophen-2-amine derivatives results in the formation of thieno[2,3-d]pyrimidines, a class of compounds with significant chemical interest. The synthesis of these fused systems often starts from 2-aminothiophene precursors bearing an electrophilic group, such as an ester or a nitrile, at the 3-position. nih.gov

A common and straightforward method involves the cyclization of a 2-aminothiophene derivative with formamide (B127407) under reflux. mdpi.comnih.govamazonaws.com For instance, heating 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) or its corresponding ester with formamide leads to the formation of the respective 4-aminothieno[2,3-d]pyrimidine or thieno[2,3-d]pyrimidin-4-one. The reaction proceeds through the initial formation of a formamidine intermediate, followed by intramolecular cyclization.

Another versatile route involves a multi-step sequence starting with the reaction of the 2-aminothiophene with isothiocyanates to form thienylthiourea derivatives. mdpi.comnih.gov These intermediates can then be cyclized using alcoholic potassium hydroxide (B78521) to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.comnih.gov Further modifications, such as alkylation of the thioxo group, can be performed to introduce additional diversity. mdpi.comnih.gov

The general synthetic approach is outlined in the table below:

| Starting Material Precursor | Reagent(s) | Product Type |

| 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4-one |

| 2-amino-4,5-dimethylthiophene-3-carbonitrile | Triethyl orthoformate, then an amine | 3-Substituted thieno[2,3-d]pyrimidin-4-imine |

| 2-amino-4,5-dimethylthiophene-3-carboxylate | Aryl isothiocyanates, then KOH | 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one |

| 2-amino-4,5-dimethylthiophene-3-carboxylate | Ethyl chloroformate, then an amine | Thieno[2,3-d]pyrimidine-2,4-dione |

These synthetic strategies highlight the utility of this compound derivatives as key intermediates for accessing complex fused heterocyclic systems.

Design and Synthesis of Schiff Base Ligands for Metal Complexation

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of ligands in coordination chemistry, and those derived from 2-aminothiophenes have been extensively studied. researchgate.netnih.govscience.gov The synthesis of Schiff base ligands from this compound precursors is typically achieved through a simple condensation reaction between the primary amino group of the thiophene and the carbonyl group of an aldehyde or ketone. researchgate.netnih.gov

This reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of acid. The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the stable imine linkage. A wide variety of aldehydes and ketones can be employed, allowing for the synthesis of a large library of ligands with different steric and electronic properties. For example, reacting a 2-amino-4,5-disubstituted-thiophene-3-carboxylate with salicylaldehyde (B1680747) or its derivatives yields multidentate ligands capable of forming stable chelate rings with metal ions. nih.gov

Representative Synthesis of a Thiophene-based Schiff Base Ligand

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

The resulting Schiff base ligands often possess multiple donor atoms (e.g., the imine nitrogen, a phenolic oxygen, and the thiophenic sulfur), making them excellent chelating agents for a variety of metal ions. nih.govmdpi.com

Coordination Chemistry: Formation of Metal Complexes and Coordination Polymers

The Schiff base ligands derived from this compound are adept at forming stable coordination complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Pd(II). nih.govresearchgate.net The formation of these complexes typically involves reacting the Schiff base ligand with a suitable metal salt (e.g., chloride, acetate, or nitrate) in an appropriate solvent. The resulting metal complexes are often colored, crystalline solids. nih.govmdpi.com

Beyond discrete mononuclear or dinuclear complexes, these ligands can also be used to construct coordination polymers. mdpi.commdpi.com Coordination polymers are extended structures where metal ions are linked by bridging organic ligands. mdpi.com By designing ligands with divergent binding sites or utilizing the potential for the thiophene sulfur to bridge between metal centers, it is possible to form one-, two-, or three-dimensional networks. scholaris.ca The properties of these coordination polymers, such as their porosity, thermal stability, and photoluminescence, are highly dependent on the choice of both the metal ion and the specific structure of the Schiff base ligand. mdpi.com

Schiff base ligands derived from 2-aminothiophenes can exhibit various coordination modes depending on the specific donor atoms present and the nature of the metal ion. nih.govnih.gov Ligands synthesized from salicylaldehyde derivatives, for instance, typically act as bidentate or tridentate chelators. nih.gov

Common coordination patterns include:

Bidentate (N, O) Coordination: The ligand coordinates to the metal center through the nitrogen atom of the azomethine group and the oxygen atom of a deprotonated phenolic group. This forms a stable six-membered chelate ring. nih.gov

Tridentate (S, N, O) Coordination: In some cases, the sulfur atom of the thiophene ring can also participate in coordination, leading to a tridentate binding mode. The involvement of the thiophenic sulfur is often considered a weak interaction.

The coordination geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the bite angle of the ligand. Common geometries observed for these types of complexes include: nih.govmdpi.com

Tetrahedral: Often observed for Co(II) complexes. nih.gov

Square Planar: Common for Pd(II) and some Ni(II) complexes. mdpi.com

Octahedral: Typically found for Ni(II) and Cr(III) complexes, where additional ligands like water or solvent molecules occupy the remaining coordination sites. mdpi.com

The specific geometry can be determined using techniques such as X-ray crystallography and electronic spectroscopy. nih.gov

The formation of metal complexes from this compound-derived Schiff bases is accompanied by distinct changes in their spectroscopic and magnetic properties.

Spectroscopic Properties:

FT-IR Spectroscopy: Upon complexation, the C=N (azomethine) stretching vibration in the ligand's IR spectrum typically shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal ion. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. nih.gov The position and intensity of the d-d bands provide information about the coordination geometry of the metal center. nih.govnih.gov For example, square planar Cu(II) complexes often exhibit a broad absorption band in the visible region. nih.gov

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the electronic structure of paramagnetic metal complexes. mdpi.commdpi.com The effective magnetic moment (μ_eff) can be calculated from the temperature-dependent magnetic susceptibility data. This value helps in determining the number of unpaired electrons and, consequently, the geometry of the complex. mdpi.com

| Metal Ion | Typical Geometry | Typical Magnetic Moment (μ_eff) in B.M. |

| Co(II) | Tetrahedral (high-spin) | ~4.2 - 4.8 |

| Cu(II) | Square Planar / Distorted Octahedral | ~1.7 - 2.2 |

| Ni(II) | Octahedral | ~2.9 - 3.4 |

| Pd(II) | Square Planar | 0 (Diamagnetic) |

These properties are fundamental to understanding the structure-property relationships in these coordination compounds.

Development of Azo Derivatives from this compound Precursors

Azo compounds, containing the -N=N- functional group, are renowned for their intense colors and are widely used as dyes. espublisher.comijorarjournal.com 2-Aminothiophenes, including derivatives of this compound, are valuable precursors for the synthesis of heterocyclic azo dyes. sapub.orgnih.govresearchgate.net These dyes often exhibit superior properties, such as higher brightness and better fastness, compared to their benzene-based analogues. nih.gov

The synthesis of azo dyes from these precursors involves a two-step process:

Diazotization: The primary amino group of the 2-aminothiophene derivative is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). nih.govresearchgate.net

Azo Coupling: The resulting, highly reactive diazonium salt is then immediately reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. researchgate.netresearchgate.net The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupler to form the stable azo linkage. ijorarjournal.com

For example, 2-amino-3-carbethoxy-4,5-dimethylthiophene can be diazotized and coupled with various N-arylmaleimides to produce a series of disperse dyes suitable for coloring polyester and nylon fibers. sapub.orgresearchgate.netresearchgate.net The specific color of the resulting dye is determined by the electronic nature of both the thiophene ring and the coupling component.

Polymerization and Oligomerization Studies

The this compound scaffold can be incorporated into polymeric structures, leading to materials with interesting optical and electronic properties. One approach involves the polymerization of monomeric dyes derived from these thiophene precursors. sapub.orgresearchgate.net

A notable example is the free-radical polymerization of monomeric azo dyes synthesized from the diazotization of 2-amino-3-carbethoxy-4,5-dimethylthiophene and its subsequent coupling with polymerizable N-arylmaleimides. sapub.orgresearchgate.netresearchgate.net The maleimide unit contains a double bond that can undergo polymerization, initiated by a free-radical initiator like AIBN or benzoyl peroxide. This process results in a polymer chain with the thiophene-based azo dye covalently attached as a side group. These "polymeric dyes" can offer advantages over traditional dyes, such as reduced migration from the polymer matrix and improved fastness properties.

Furthermore, the amino group on the thiophene ring can be protected, allowing for other types of polymerization. researchgate.net For instance, after protection, the thiophene ring itself can be subjected to oxidative polymerization to form polythiophenes, a class of conducting polymers. Subsequent deprotection would yield a polythiophene derivative with free amino groups, which could be used for further functionalization or to modulate the polymer's properties.

Electropolymerization Pathways and Resultant Film Properties

Electropolymerization is a direct method for generating conductive polymer films on an electrode surface. mdpi.com For this compound, this process would likely proceed through an anodic oxidative coupling mechanism. The reaction is initiated by the oxidation of the monomer at the anode to form a radical cation. This reactive species then couples with another radical cation or a neutral monomer, leading to the formation of dimers and subsequently longer oligomeric and polymeric chains that deposit onto the electrode surface as a film. researchgate.net The presence of the amine and methyl groups is expected to lower the oxidation potential of the monomer compared to unsubstituted thiophene, facilitating polymerization.

The properties of the resultant poly(this compound) films are influenced by various polymerization parameters. The thickness, morphology, and conductivity of the film can be controlled by adjusting factors such as current density, monomer concentration, and the nature of the solvent and electrolyte. mdpi.comresearchgate.net The methyl groups at the 3 and 4 positions of the thiophene ring can induce steric hindrance, potentially causing twisting in the polymer backbone and affecting the planarity and effective conjugation length. mdpi.comnih.gov This, in turn, influences the film's electronic and optical properties, such as its conductivity and absorption spectrum. The thermal properties, including the glass transition temperature and decomposition temperature, are also dependent on the polymer's structure and morphology. nih.govresearchgate.net

| Parameter | General Effect on Electropolymerization | Potential Impact on Film Properties |

|---|---|---|

| Current Density | Higher density can increase the polymerization rate but may lead to more disordered films. researchgate.net | Affects film morphology, adhesion, and conductivity. |

| Monomer Concentration | Higher concentration generally leads to a faster polymerization rate and thicker films. researchgate.net | Influences film thickness and uniformity. |

| Solvent/Electrolyte | The choice of solvent and electrolyte affects monomer solubility and the doping level of the polymer. researchgate.net | Impacts film conductivity, stability, and morphology. |

| Temperature | Affects reaction kinetics and diffusion rates. researchgate.net | Can alter film structure and thermal stability. |

Synthesis of Conjugated Polymers and Oligomers from Thiophene-Amine Monomers

Beyond electropolymerization, various chemical synthesis methods can be employed to create well-defined conjugated polymers and oligomers from thiophene-amine monomers. These methods offer greater control over molecular weight, regioregularity, and end-group functionalization. Cross-coupling reactions are among the most powerful tools for this purpose. mdpi.com

Stille and Suzuki Coupling: These palladium-catalyzed reactions are widely used for forming C-C bonds. mdpi.comnih.gov A di-halogenated derivative of this compound could be coupled with an organotin (Stille) or organoboron (Suzuki) derivative of another aromatic monomer to build alternating copolymers. mdpi.comnih.gov The amine group might require protection during these reactions to prevent side reactions.

Oxidative Coupling: Chemical oxidation, using reagents like iron(III) chloride (FeCl₃), can polymerize thiophene monomers. This method is straightforward but often yields polymers with lower regioregularity compared to cross-coupling techniques. semanticscholar.org

Grignard Metathesis (GRIM) Polymerization: This nickel-catalyzed method is particularly effective for producing highly regioregular poly(3-alkylthiophene)s and could be adapted for derivatives of this compound. nih.gov

The synthesis of discrete oligomers allows for precise control over the conjugation length. dtic.mil The methyl and amine substituents on the this compound scaffold enhance the solubility of the resulting oligomers and polymers, which is a significant advantage over unsubstituted parent oligothiophenes that suffer from poor solubility. dtic.mil This improved processability is crucial for device fabrication. mdpi.com

| Synthesis Method | Description | Key Advantages |

|---|---|---|

| Stille Coupling | Palladium-catalyzed reaction between an organotin compound and an organic halide. mdpi.com | Tolerant to a wide variety of functional groups. mdpi.com |

| Suzuki Coupling | Palladium-catalyzed reaction between an organoboron compound and an organic halide. nih.gov | Boronic acids are generally stable and less toxic than organostannanes. |

| Oxidative Coupling | Polymerization via oxidation of the monomer, often with FeCl₃. semanticscholar.org | Simple, cost-effective procedure. |

| GRIM Polymerization | Nickel-catalyzed chain-growth polymerization of thiophene Grignard reagents. nih.gov | Produces highly regioregular polymers with controlled molecular weight. |

Influence of Substituents on Electronic, Steric, and Reactivity Profiles

The substituents on the thiophene ring—two methyl groups and an amine group—profoundly shape the electronic, steric, and reactivity characteristics of the this compound monomer and its corresponding polymers.

Electronic Effects: Both the amine (-NH₂) group and the methyl (-CH₃) groups are electron-donating. researchgate.net The amine group, through a strong +M (mesomeric) effect, and the methyl groups, through a +I (inductive) effect, increase the electron density of the thiophene ring. researchgate.netnih.gov This enhanced electron density has several consequences:

It lowers the ionization potential and oxidation potential of the monomer, making it more susceptible to electrophilic attack and oxidative polymerization. researchgate.netresearchgate.net

It reduces the bandgap of the resulting conjugated polymers, which typically causes a red-shift in their absorption spectra. mdpi.com

The amine group can also participate in hydrogen bonding, which can influence intermolecular interactions and the solid-state packing of the polymers. nih.gov

Steric Effects: The methyl group at the 4-position (adjacent to the 5-position where polymerization occurs) introduces significant steric hindrance. This steric crowding can force adjacent thiophene rings in the polymer chain to twist out of plane. nih.gov This twisting disrupts the π-orbital overlap along the polymer backbone, reducing the effective conjugation length. mdpi.com The consequences of this include:

An increase in the bandgap energy (a blue-shift in absorption).

A decrease in charge carrier mobility and, consequently, lower electrical conductivity.

Improved solubility of the polymer, as the non-planar structure hinders close chain packing and crystallization. mdpi.com

Reactivity Profile: The strong electron-donating nature of the substituents makes the this compound ring highly activated towards electrophilic aromatic substitution. nih.gov The primary site for reactions like halogenation would be the vacant C5 position. The amine group itself is a reactive site and can undergo reactions such as acylation or alkylation, providing a handle for further functionalization or for attaching the polymer to other structures. However, this reactivity also means the amine group often requires a protecting group during polymerization reactions to prevent unwanted side reactions. researchgate.net The steric bulk around the amine group can also influence its reactivity with certain reagents. researchgate.netchemrxiv.org

| Substituent Group | Electronic Effect | Steric Effect | Impact on Reactivity and Polymer Properties |

|---|---|---|---|

| Amine (-NH₂) | Strongly electron-donating (+M > -I). researchgate.net | Moderate. | Lowers oxidation potential; provides a site for functionalization; may require protection during synthesis. researchgate.net |

| Methyl (-CH₃) | Weakly electron-donating (+I). researchgate.net | Can be significant, especially at the 4-position. nih.gov | Increases solubility; can reduce polymer planarity and conductivity due to steric hindrance. mdpi.comnih.gov |

Applications of 4,5 Dimethylthiophen 2 Amine and Its Derivatives in Advanced Materials Science

Development of Organic Electronic Materials

The exploration of organic molecules for electronic applications is a rapidly growing field, driven by the promise of flexible, lightweight, and cost-effective devices. Derivatives of 4,5-Dimethylthiophen-2-amine have been investigated for their potential in several key areas of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and molecular switches.

While extensive research has been conducted on various thiophene (B33073) derivatives for their application in OLEDs, specific studies detailing the use of this compound and its direct derivatives as primary components in OLEDs are not extensively documented in publicly available literature. The inherent electronic properties of the aminothiophene core suggest potential as a building block for hole-transporting or emissive materials; however, dedicated research focusing on the synthesis and characterization of this compound-based materials for OLED applications is required to fully assess their performance and viability in this technology.

Similar to the case of OLEDs, the application of this compound and its derivatives in organic field-effect transistors (OFETs) is an area that remains largely unexplored in dedicated research studies. The thiophene unit is a well-known component in many high-performance organic semiconductors due to its ability to facilitate intermolecular charge transport. The presence of the amine and methyl groups on the thiophene ring in this compound could influence the molecular packing and electronic energy levels, which are critical parameters for OFET performance. However, without specific synthesis and device fabrication studies, the potential of these derivatives as active materials in OFETs remains theoretical.

A significant application of derivatives incorporating the dimethylthiophene moiety is in the development of molecular switches. A notable example is the diarylethene-based optical molecular switch, 4,5-bis(2,5-dimethylthiophen-3-yl)furan-2-amine. nih.gov This molecule exhibits photochromism, meaning it can be reversibly converted between two stable isomers—a closed form and an open form—by irradiation with ultraviolet and visible light, respectively. nih.gov

The switching between these two states is accompanied by a significant change in the molecule's electronic properties, particularly its conductivity. In its closed form, the molecule exhibits higher conductivity ("on" state), while in its open form, the conductivity is significantly lower ("off" state). nih.gov This behavior is attributed to differences in molecular geometry, the spatial distribution of frontier molecular orbitals, and the HOMO-LUMO gap between the two isomers. nih.gov The electronic transport properties of this molecular switch have been studied using a combination of non-equilibrium Green's function (NEGF) and density functional theory (DFT). nih.gov

The performance of such molecular switches is also influenced by the choice of electrode materials (e.g., gold, silver, platinum) and the nature of the molecule-electrode contact. nih.gov The ability to control the conductivity of a single molecule with light makes these derivatives promising candidates for future applications in nano-sized electronic devices, such as memory elements and logic gates.

Table 1: Properties of a 4,5-bis(2,5-dimethylthiophen-3-yl)furan-2-amine Molecular Switch

| Property | Closed Form | Open Form |

| Conductivity State | On (High) | Off (Low) |

| Stimulus for Switching | Visible Light | Ultraviolet Light |

| Theoretical Methods for Study | NEGF-DFT | NEGF-DFT |

This table is based on the findings from the study of 4,5-bis(2,5-dimethylthiophen-3-yl)furan-2-amine. nih.gov

Chemical Sensor Development and Sensing Mechanisms

The development of chemical sensors based on organic molecules is an active area of research, with applications ranging from environmental monitoring to medical diagnostics. While the amine group in this compound presents a potential site for interaction with analytes, and the thiophene ring can act as a signaling unit, specific research on the application of its derivatives in chemical sensor development is not well-documented. The design of a chemical sensor typically involves integrating a receptor unit, which selectively binds with the target analyte, and a transducer unit, which converts the binding event into a measurable signal. The this compound framework could potentially be functionalized to incorporate specific receptor sites, and changes in its photophysical or electronic properties upon analyte binding could serve as the sensing mechanism. However, further research is needed to synthesize and evaluate such sensor systems.

Photophysical Material Exploration (e.g., Luminescence Enhancement in Hybrid Materials)

The photophysical properties of organic molecules are at the heart of their application in various optical and electronic devices. Thiophene derivatives are known to exhibit interesting fluorescence and phosphorescence properties. The this compound core, with its electron-donating amine and methyl groups, is expected to influence the intramolecular charge transfer (ICT) characteristics of its derivatives, which in turn governs their emission properties.

Future Research Directions and Emerging Trends for 4,5 Dimethylthiophen 2 Amine

Green Chemistry Principles in Synthesis and Derivatization

The synthesis of 2-aminothiophenes has traditionally relied on methods that often involve volatile organic solvents and harsh conditions. A significant emerging trend is the redesign of these synthetic pathways to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use more benign reagents.

Future research will likely focus on optimizing multicomponent reactions, such as the Gewald synthesis, which is a convergent and atom-economical approach to 2-aminothiophenes. ijpscr.info Innovations in this area are geared towards solvent-free conditions or the use of greener solvents like water and ethanol. derpharmachemica.com The application of alternative energy sources, such as ultrasonic activation, has already shown promise in the synthesis of 2-aminothiophenes in aqueous media, offering improved yields and shorter reaction times.

The replacement of conventional catalysts with cheaper, reusable, and more environmentally friendly alternatives is another key research avenue. For instance, the use of calcium oxide (CaO) as a catalyst in the Gewald reaction represents a move towards more sustainable processes. derpharmachemica.com Similarly, the exploration of ionic liquids as both catalysts and solvents continues to be an area of interest, offering benefits such as thermal stability and recyclability.

| Synthetic Approach | Traditional Method | Green Chemistry Alternative | Key Advantages |

| Solvent | Toluene, Dichloromethane | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced VOC emissions, lower toxicity, easier workup. |

| Catalyst | Morpholine (B109124), Triethylamine | Calcium Oxide (CaO), Reusable solid catalysts | Lower cost, reduced waste, improved catalyst recovery. derpharmachemica.com |

| Energy Input | Conventional heating (reflux) | Ultrasonic irradiation, Microwave heating | Faster reaction times, lower energy consumption. |

| Methodology | Step-wise synthesis | One-pot multicomponent reactions (e.g., Gewald) | Higher atom economy, reduced purification steps. ijpscr.info |

Advanced Computational Design and Screening of Novel Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design and screening of novel molecules before their physical synthesis. This approach saves significant time, resources, and reduces chemical waste. For 4,5-Dimethylthiophen-2-amine, computational methods like Density Functional Theory (DFT) are set to play a crucial role in predicting the properties of its derivatives.

Future research will likely involve the computational screening of virtual libraries of this compound derivatives for various applications. By modifying substituents on the amine group or the thiophene (B33073) ring, it is possible to tune electronic properties, reactivity, and potential biological activity. For example, DFT calculations can predict HOMO-LUMO energy gaps, which are crucial for designing organic electronic materials. nih.gov This methodology has been successfully applied to design and study new 2-amino-5-arylazothiazole derivatives as potential antibacterial agents and to investigate the antioxidant potential of novel thiophene-2-carboxamide derivatives. nih.gov

This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, accelerating the discovery of new functional molecules derived from the this compound scaffold.

| Computational Method | Predicted Property | Potential Application Area |

| Density Functional Theory (DFT) | HOMO/LUMO energies, Electron density distribution, Reaction mechanisms | Organic electronics, Material science, Reactivity prediction. nih.gov |

| Molecular Docking | Binding affinity and mode to biological targets | Medicinal chemistry, Drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Agrochemical and pharmaceutical development. |

| Molecular Dynamics (MD) Simulation | Conformational analysis, Solvation effects | Understanding molecular behavior in biological or material systems. |

Exploration of Catalytic Applications and Asymmetric Catalysis

While 2-aminothiophene derivatives are well-established as synthetic intermediates, their direct application in catalysis is a nascent and promising field. A significant future direction involves the derivatization of the amine group of this compound to create novel chiral ligands for asymmetric catalysis. Transition metal-catalyzed asymmetric synthesis is a cornerstone of modern chemistry for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.gov

Research is emerging on the use of thiophene-based backbones to construct C2-symmetric chiral ligands. For instance, ligands such as 2,5-bis(oxazolinyl)thiophene have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivity. mdpi.com The this compound core is an ideal starting point for creating similar N,N- or P,N-type ligands. The amine can be readily converted into amides, imines, or other functional groups that can coordinate with transition metals.

The development of such ligands derived from this compound could open doors to new catalytic systems for a range of asymmetric transformations, including hydrogenations, C-C bond formations, and allylic substitutions. mdpi.comnih.gov This represents a significant value-added application for this versatile chemical.

| Thiophene-Based Ligand Type | Metal Catalyst | Asymmetric Reaction Catalyzed | Reference |

| 2,5-Bis(oxazolinyl)thiophene | Copper(II) Triflate | Friedel–Crafts Alkylation | mdpi.com |

| 2,5-Bis(β-amino alcohol)thiophene | Copper(II) | Henry Reaction | mdpi.com |

| Cycloiminophosphanes (P,N Ligands) | Ruthenium(II), Iridium(I) | Transfer Hydrogenation, Nitrile Hydration | nih.gov |

| BINOL-derived Phosphoramidites | Palladium(0) | Ring-closing Carboamination | nih.gov |

Integration into Supramolecular Assemblies and Covalent Organic Frameworks

A major emerging trend in materials science is the construction of highly ordered, porous crystalline materials from molecular building blocks. Covalent Organic Frameworks (COFs) are a class of such materials, built from organic monomers linked by strong covalent bonds, forming robust and porous 2D or 3D structures. mdpi.com Thiophene-based building blocks are of particular interest for COFs due to their excellent electronic properties and structural rigidity, making them suitable for applications in electronics, photocatalysis, and gas storage. nih.govmdpi.com

The amine functionality of this compound makes it an excellent candidate as a monomer for COF synthesis, typically through condensation reactions with aldehyde-containing linkers to form imine-linked COFs. The resulting thiophene-containing COFs could exhibit unique properties for applications such as selective gas separation or as heterogeneous catalysts. researchgate.net

Beyond covalent assembly, the this compound molecule can participate in the formation of non-covalent supramolecular assemblies. uh.edu The amine group is a hydrogen bond donor, and the sulfur atom and aromatic π-system can engage in weaker interactions like chalcogen bonding and π-π stacking. acs.orgnih.gov These directional interactions can guide the self-assembly of the molecule or its derivatives into well-defined nanostructures, such as nanowires or 2D crystals, which is a key area of research for developing new organic materials with tailored optoelectronic properties. uh.edunih.gov

| Type of Assembly | Key Driving Force / Linkage | Monomer Functionality | Potential Applications |

| Covalent Organic Framework (COF) | Imine or Amide Covalent Bonds | Amine group reacts with aldehydes or acyl chlorides | Gas storage/separation, Heterogeneous catalysis, Optoelectronics. nih.govresearchgate.netrsc.org |

| Hydrogen-Bonded Organic Framework (HOF) | Hydrogen Bonding | Amine group (donor), Thiophene sulfur (acceptor) | Molecular recognition, Proton conduction. |

| Supramolecular Nanostructures | π-π Stacking, van der Waals forces, H-bonds | Thiophene ring, Amine group | Organic semiconductors, Sensors, Nanowires. uh.eduacs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4,5-dimethylthiophen-2-amine and its derivatives?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,5-dimethylthiophen-2-amine was synthesized by reacting a thiophene precursor with an oxadiazole intermediate under reflux conditions (yield: 69%) . Key steps include:

- Reaction conditions : Use of DMSO-d6 as a solvent, monitored by TLC for completion.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures.

- Characterization : NMR (¹H and ¹³C) and elemental analysis are mandatory for structural confirmation .

Q. How is this compound characterized chemically?

- Techniques :

- NMR spectroscopy : Distinct methyl group signals appear at δ 2.14–2.26 ppm in ¹H NMR. Aromatic protons and NH₂ groups are observed at δ 7.50–8.03 ppm .

- Elemental analysis : For example, C₁₄H₁₂ClN₃OS requires C 54.99%, H 3.96%, N 13.74% (experimental data aligns closely) .

- Mass spectrometry : Molecular ion peaks confirm the molecular weight (e.g., 305.7 g/mol for a derivative) .

Advanced Research Questions

Q. What analytical challenges arise in resolving structural isomers or substituent effects in this compound derivatives?

- Challenge : Differentiating between similar substituents (e.g., methyl groups at positions 4 and 5) requires advanced NMR techniques.

- Solution :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns carbon-hydrogen correlations .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry in complex derivatives .

- Example : In a study, ¹³C NMR confirmed the position of methyl groups via distinct chemical shifts (δ 14.38 and 12.43 ppm) .

Q. How can reaction conditions be optimized to improve yields in synthesizing this compound-based bioactive compounds?

- Factors affecting yield :

- Catalysts : Palladium or copper catalysts enhance cross-coupling reactions in thiophene derivatives.

- Temperature : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency .

- Case study : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates achieved higher yields (70–85%) using microwave-assisted synthesis compared to conventional methods .

Q. How do researchers design biological assays to evaluate the therapeutic potential of this compound derivatives?

- Protocols :